N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]acetamide
Description
N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]acetamide is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a thiolan ring, and an acetamide moiety
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-18(13-6-7-22-11-13)10-16(19)17-9-12-4-5-14(20-2)8-15(12)21-3/h4-5,8,13H,6-7,9-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALBCKCSZLCBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=C(C=C(C=C1)OC)OC)C2CCSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]acetamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a reaction with a suitable reagent such as methylamine to form the corresponding imine.
Reduction of the Imine: The imine is then reduced using a reducing agent like sodium borohydride to yield the 2,4-dimethoxyphenylmethylamine.
Formation of the Thiolan Ring: The thiolan ring is introduced through a cyclization reaction involving a thiol and an appropriate alkylating agent.
Coupling Reaction: The final step involves coupling the 2,4-dimethoxyphenylmethylamine with the thiolan derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]acetamide exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity and thereby modulating biochemical pathways. The dimethoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the thiolan ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]ethanamide: Similar structure but with an ethanamide moiety.
N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]propionamide: Contains a propionamide group instead of acetamide.
Uniqueness
N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxyphenyl group enhances its potential for aromatic substitution reactions, while the thiolan ring provides a unique scaffold for further chemical modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
